molecular formula C8H12O3 B1171239 HUMAN MIDKINE CAS No. 170138-17-7

HUMAN MIDKINE

Cat. No.: B1171239
CAS No.: 170138-17-7
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Description

Human Midkine is a heparin-binding growth factor that is highly expressed during mid-gestation and plays crucial roles in development, including the promotion of cell growth, survival, migration, and angiogenesis . In adults, its expression is typically low but is significantly upregulated under various pathological conditions, making it a protein of intense research interest . It is involved in numerous physiological and disease processes, such as tissue repair, neurogenesis, and inflammatory diseases . Midkine's significance in oncology is particularly notable. It is overexpressed in a wide range of carcinomas, including neuroblastoma, glioblastoma, and cancers of the lung, breast, and liver, where it contributes to tumorigenesis by enhancing cancer cell proliferation, survival, and metastasis . Furthermore, Midkine has been identified as a key mediator of chemoresistance, protecting cancer cells from apoptosis by activating survival pathways such as PI3K/Akt and inhibiting caspase-3 . Its serum and urine levels are often elevated in cancer patients, positioning it as a promising prognostic biomarker and a compelling therapeutic target . This recombinant this compound protein is produced in E. coli and is offered at high purity (≥98%) . It is supplied in a lyophilized form and is tested for functionality in various bioassays. This product is intended for research applications only and is not approved for use in humans or in clinical diagnosis.

Properties

CAS No.

170138-17-7

Molecular Formula

C8H12O3

Origin of Product

United States

Preparation Methods

Plasmid Design and Induction

The pET30a vector is commonly used to clone the human midkine gene (121 amino acids, GenBank NM_001012334) into E. coli BL21 (DE3). Induction with 1 mM isopropyl-β-D-thiogalactopyranoside (IPTG) at 42°C for 3 hours achieves optimal expression. The protein forms inclusion bodies, necessitating solubilization in 6 M guanidine hydrochloride (GdnHCl).

Renaturation and Purification

Denatured midkine is refolded by dilution into a buffer containing 20 mM Na₂HPO₄ and 1 mM EDTA (pH 7.4). A single-step S-Sepharose ion-exchange chromatography achieves >98% purity, with a yield of 1.8 mg per 50 mL culture. Bioactivity is confirmed via NIH3T3 cell proliferation assays (EC₅₀: 3–8 ng/mL).

Table 1: E. coli-Derived Midkine Preparation Metrics

ParameterValueSource
Purity (SDS-PAGE/HPLC)>98%
Yield6.2% of initial inclusion bodies
BioactivityProliferation of NIH3T3 cells

Mammalian Expression in HEK293T Cells

Transient Transfection and Harvest

HEK293T cells transfected with a DDK-tagged midkine construct secrete the protein into culture supernatant. The use of serum-free media minimizes contamination. Affinity chromatography with anti-DDK resin captures the protein, followed by conventional purification steps.

Quality Control

The final product achieves >80% purity (SDS-PAGE) with a yield of 0.05 µg/µL. Unlike bacterial systems, this method preserves native folding but incurs higher costs ($867 per 20 µg).

Yeast-Based Production in Pichia pastoris

Intracellular vs. Secretory Expression

Intracellular expression in P. pastoris yields 300 mg/L recombinant midkine, but requires extraction and refolding. Secretory expression using the α-mating factor signal peptide produces 640 mg/L, though 70% is hyperglycosylated. Glycosylation sites (Thr³⁴, Thr⁵², Thr⁷⁶) are eliminated via alanine substitution to generate bioactive, non-glycosylated midkine.

Protease-Deficient Strains

Using protease-deficient hosts (e.g., SMD1168) prevents truncation, improving intact midkine yield to 360 mg/L. Final purity exceeds 95% with heparin-affinity chromatography.

Table 2: Yeast vs. E. coli Midkine Production

MetricP. pastorisE. coli
Yield360 mg/L1.8 mg/50 mL
GlycosylationNon-glycosylated (mutant)None
CostModerateLow

Chemical Synthesis of Midkine

Segment Condensation Approach

This compound (121 residues, 5 disulfide bonds) is synthesized via solution-phase peptide synthesis. Boc-(1-59)-OH and H-(60-121)-OBzl segments are coupled in CHCl₃/trifluoroethanol (3:1) using carbodiimide and HOOBt. Oxidative folding in glutathione buffer achieves 80% correct disulfide pairing.

Bioactivity Validation

Synthetic midkine matches natural protein in neurite outgrowth assays (EC₅₀: 10 nM). However, the process is labor-intensive, with a total yield of <5%.

Quality Assessment and Functional Validation

Analytical Techniques

  • Purity : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

  • Mass Accuracy : MALDI-TOF confirms molecular weight (13,240 Da).

  • Bioactivity : Cell proliferation (NIH3T3) and neurite outgrowth (PC12) assays.

Challenges and Optimization Strategies

Inclusion Body Refolding

GdnHCl solubilization followed by dialysis against arginine-containing buffers improves renaturation efficiency to 27%.

Glycosylation in Eukaryotic Systems

HEK293T-derived midkine may carry N-linked glycans, complicating structural studies. Site-directed mutagenesis in P. pastoris eliminates unwanted glycosylation .

Chemical Reactions Analysis

Dimerization Mechanisms

Midkine forms functional dimers through two distinct pathways:

Mechanism Key Residues/Features Functional Impact
Spontaneous association N-terminal domain (residues 41–51)Enhances plasminogen activator activity .
Transglutaminase cross-linking Gln42, Gln44 (N-domain); Gln95 (C-domain)Stabilizes dimers; critical for fibrinolytic activation .
  • Inhibitory peptide : A41–P51 disrupts dimerization, reducing MK-mediated fibrinolysis .

Heparin-Binding Interactions

Midkine’s heparin-binding activity is localized to its C-terminal domain, involving two clusters of basic residues:

Cluster Residues Role in Heparin Binding
Cluster-1Lys79, Arg81, Lys102Forms a β-sheet surface for sulfated GAG recognition .
Cluster-2Lys86, Lys87, Arg89, Tyr90Located on a flexible hairpin loop; mediates high-affinity binding .

Experimental validation :

  • Mutations (e.g., K86Q/K87Q) reduced heparin affinity by >70% .

  • Heparin 12-mer induced chemical shift changes in Ala88, Arg89, and Tyr90, confirming their direct involvement .

Transglutaminase-Mediated Cross-Linking

Transglutaminase catalyzes covalent dimerization via:

  • Amine acceptor sites : Gln42, Gln44 (N-domain); Gln95 (C-domain) .

  • Heparin synergy : Heparin oligomers enhance cross-linking efficiency by promoting MK oligomerization .

Functional consequence :

  • Dimerization amplifies MK’s ability to activate endothelial plasminogen activator, a key step in fibrinolysis .

Recombinant Production and Purification

Recombinant hMK (rhMK) is synthesized in E. coli with stringent quality controls:

  • Purification : Chromatographic techniques yield >95% purity .

  • Characterization : SDS-PAGE and RP-HPLC confirm a molecular mass of 13.4 kDa and intact disulfide bonds .

Stability :

  • rhMK remains soluble (>100 µg/mL) in aqueous buffers but degrades upon repeated freeze-thaw cycles .

Scientific Research Applications

Cancer Research

Human Midkine has been extensively studied for its role in various cancers. Its expression levels correlate with tumor aggressiveness and poor prognosis.

  • Tumor Progression : Elevated MK levels have been linked to increased invasion and metastasis in cancers such as hepatocellular carcinoma and pancreatic cancer . For instance, MK promotes perineural invasion in pancreatic cancer, contributing to a poor prognosis .
  • Biomarker Potential : MK serves as a promising biomarker for cancer detection and monitoring treatment response. Its levels can be measured non-invasively in blood samples, which aids in the diagnosis and management of malignancies .
  • Therapeutic Target : Given its role in tumor biology, MK is being explored as a therapeutic target. Research indicates that targeting MK may enhance the efficacy of existing cancer treatments by modulating tumor microenvironments .

Neuroprotection and Neuroregeneration

Midkine's neurotrophic properties make it a candidate for treating neurological disorders.

  • Neurodevelopmental Disorders : MK has shown potential in ameliorating brain damage caused by hypoxia and inflammation during early development. It promotes the survival and proliferation of neural precursor cells, which could be beneficial in conditions like perinatal brain injury .
  • Neurodegenerative Diseases : The protein is involved in neuroprotective mechanisms against conditions such as Alzheimer's disease, where it accumulates in amyloid plaques . Studies suggest that MK may help mitigate neuronal death and promote recovery following traumatic brain injuries .

Regenerative Medicine

Midkine's role in tissue repair extends beyond the nervous system.

  • Wound Healing : MK promotes angiogenesis and tissue regeneration, making it a potential candidate for enhancing wound healing processes . Its ability to stimulate endothelial cell migration and proliferation could be harnessed for developing therapies aimed at improving recovery from injuries.
  • Cardiovascular Applications : Research indicates that MK can influence cardiac cell viability post-injury. Elevated MK levels were observed following multiple trauma events, suggesting its involvement in cardiac repair mechanisms .

Case Study 1: Midkine as a Cancer Biomarker

A study evaluated the serum levels of MK in patients with different types of cancers. Results showed that higher MK concentrations correlated with advanced stages of disease, suggesting its utility as a prognostic biomarker.

Case Study 2: Neuroprotective Effects of Midkine

In an experimental model of stroke, administration of MK significantly reduced neuronal apoptosis and improved functional recovery. This highlights its potential application in developing neuroprotective therapies for stroke patients.

Biological Activity

Human Midkine (MK) is a heparin-binding growth factor that plays a crucial role in various biological processes, including development, tissue repair, and cancer progression. This article presents a detailed overview of its biological activities, supported by research findings, case studies, and data tables.

Overview of Midkine

Midkine is a polypeptide composed of approximately 13 kDa and is highly expressed during embryogenesis. Its expression decreases in most tissues as development progresses, but it is notably upregulated in various cancers and pathological conditions. Midkine is involved in multiple biological functions including:

  • Cell Growth and Survival : Promotes proliferation and survival of neuronal cells.
  • Neurite Outgrowth : Enhances the growth of neurites, contributing to neurodevelopment.
  • Angiogenesis : Stimulates the formation of new blood vessels.
  • Tissue Repair : Plays a significant role in wound healing and tissue regeneration.

1. Cell Proliferation and Survival

Midkine has been shown to promote cell proliferation in various cell types. For instance, studies demonstrated that MK enhances the growth of NIH3T3 cells and promotes survival through the activation of signaling pathways such as PI3K and ERK .

2. Neurite Outgrowth

Research indicates that MK facilitates neurite outgrowth through interactions with specific receptors, including receptor-type protein tyrosine phosphatase z (PTPz). This activity is crucial for neuronal development and recovery after injury .

3. Cancer Progression

Midkine is implicated in tumorigenesis, with elevated levels observed in many cancers. It promotes cancer cell proliferation, survival, and metastasis by regulating various signaling pathways . Notably, MK has been associated with prostate and colon carcinomas .

Case Study 1: Midkine in Trauma Response

A study investigating midkine levels in patients with multiple trauma found significantly elevated MK levels in blood plasma. This elevation correlated with altered cardiac function in human cardiomyocytes cultured with MK. The findings suggest that MK may play a role in post-traumatic cardiac dysfunction, highlighting its potential as a therapeutic target .

Case Study 2: Midkine as a Biomarker for Cancer

In breast cancer research, midkine was identified as a potential biomarker for aging-related cancer risk. Elevated MK levels were noted in patients with breast cancer, indicating its role not only as a growth factor but also as a marker for disease progression .

Table 1: Biological Functions of Midkine

Function Description References
Cell ProliferationPromotes growth of various cell types ,
Neurite OutgrowthStimulates neuronal development ,
AngiogenesisFacilitates new blood vessel formation ,
Tissue RepairEnhances healing processes post-injury ,

Molecular Mechanisms

Midkine exerts its effects through several molecular mechanisms:

  • Signaling Pathways : MK activates the PI3K/AKT pathway to promote cell survival and proliferation.
  • Receptor Interactions : It interacts with specific receptors to mediate its biological effects on cells.
  • Cytokine Activity : As a cytokine, MK influences immune responses and inflammation.

Q & A

Basic Research Questions

Q. What are the primary physiological roles of Human Midkine, and how can researchers experimentally validate these roles?

  • Methodological Answer : Use gene knockout (CRISPR/Cas9) or RNA interference (RNAi) to silence Midkine expression in cell lines or animal models. Monitor phenotypic changes (e.g., cell proliferation, apoptosis) via flow cytometry or immunohistochemistry. Validate findings using ELISA or Western blot to correlate protein levels with functional outcomes .

Q. Which methodologies are most reliable for detecting and quantifying this compound expression in tissue samples?

  • Methodological Answer : Combine immunohistochemistry (IHC) for spatial localization with quantitative techniques like ELISA (for soluble Midkine) or qRT-PCR (for mRNA levels). Include positive/negative controls (e.g., Midkine-deficient tissues) and normalize data to housekeeping genes (e.g., GAPDH) to minimize variability .

Q. How can researchers design a study to investigate Midkine's involvement in inflammatory diseases?

  • Methodological Answer : Employ a longitudinal cohort design with patient stratification by disease severity. Measure Midkine levels in serum/plasma using multiplex assays and correlate with inflammatory markers (e.g., CRP, IL-6). Use multivariate regression to adjust for confounders like age or comorbidities .

Advanced Research Questions

Q. What experimental strategies address discrepancies in Midkine's dual role in promoting angiogenesis and apoptosis?

  • Methodological Answer : Conduct context-specific assays (e.g., hypoxia vs. normoxia) to model tissue microenvironments. Use single-cell RNA sequencing to identify Midkine-responsive subpopulations. Validate findings with functional assays (e.g., tube formation for angiogenesis, TUNEL for apoptosis) .

Q. How can conflicting data on Midkine's oncogenic vs. tumor-suppressive effects be reconciled?

  • Methodological Answer : Perform a systematic review with meta-analysis (PRISMA guidelines) to aggregate datasets. Stratify studies by cancer type, stage, and Midkine isoform. Use in vivo xenograft models with tissue-specific Midkine overexpression/knockdown to test context-dependent hypotheses .

Q. What are the limitations of current Midkine-targeted therapeutic approaches, and how can preclinical models be optimized?

  • Methodological Answer : Compare pharmacokinetics/pharmacodynamics (PK/PD) across animal models (e.g., murine vs. zebrafish). Incorporate humanized models or organoids to better mimic human physiology. Use combinatorial therapies (e.g., Midkine inhibitors + chemotherapy) to assess synergy and reduce resistance .

Q. How should researchers design translational studies to evaluate Midkine as a biomarker for neurodegenerative diseases?

  • Methodological Answer : Implement a case-control study with cerebrospinal fluid (CSF) and plasma samples. Validate Midkine's specificity using ROC curve analysis against established biomarkers (e.g., Aβ42 for Alzheimer’s). Employ machine learning to integrate multi-omics data (proteomics, genomics) for predictive modeling .

Methodological Frameworks for Rigor

  • PICO Framework : Define Population (e.g., cancer patients), Intervention (Midkine inhibition), Comparison (standard therapy), and Outcome (survival rates) to structure clinical hypotheses .
  • FINER Criteria : Ensure questions are Feasible (adequate samples), Interesting (novel mechanisms), Novel (unexplored pathways), Ethical (IRB compliance), and Relevant (therapeutic potential) .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observational studies .

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